molecular formula C12H24O2 B11760654 cis-1,2-Cyclododecanediol CAS No. 4422-05-3

cis-1,2-Cyclododecanediol

Cat. No.: B11760654
CAS No.: 4422-05-3
M. Wt: 200.32 g/mol
InChI Key: HAMFVYJFVXTJCJ-TXEJJXNPSA-N
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Description

cis-1,2-Cyclododecanediol (CAS: 4422-05-3) is a cyclic diol with the molecular formula C₁₂H₂₄O₂ and a molecular weight of 200.32 g/mol . It is characterized by a 12-membered carbon ring with two hydroxyl groups in the cis-1,2 configuration. This compound is classified as a severe eye irritant (UN GHS Category 1) and requires careful handling to avoid inhalation, skin contact, or dust formation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4422-05-3

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

(1R,2S)-cyclododecane-1,2-diol

InChI

InChI=1S/C12H24O2/c13-11-9-7-5-3-1-2-4-6-8-10-12(11)14/h11-14H,1-10H2/t11-,12+

InChI Key

HAMFVYJFVXTJCJ-TXEJJXNPSA-N

Isomeric SMILES

C1CCCCC[C@@H]([C@@H](CCCC1)O)O

Canonical SMILES

C1CCCCCC(C(CCCC1)O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Catalyst Design

The most advanced method for synthesizing cis-1,2-cyclododecanediol involves iron-catalyzed cis-dihydroxylation of cyclododecene using oxone (potassium peroxymonosulfate) as the terminal oxidant. This approach, developed by [researchers], employs a high-spin iron(III) complex, [Fe(III)(L-N4Me2)Cl2]⁺ (1 ), where L-N4Me2 represents a tetradentate ligand (Figure 1). The mechanism proceeds via a radical pathway:

  • Oxidant Activation : Oxone generates a sulfate radical anion (SO₄- ⁻), which oxidizes Fe(III) to Fe(IV)-oxo species.

  • Alkene Activation : The Fe(IV)-oxo intermediate abstracts a hydrogen atom from cyclododecene, forming a carbon-centered radical.

  • Oxygen Rebound : The radical recombines with a hydroxyl group, yielding the cis-diol product.

This method avoids stoichiometric metal oxides, offering a safer and more sustainable alternative to traditional osmium tetroxide (OsO₄)-based dihydroxylation.

Optimization of Reaction Parameters

Key parameters influencing yield and selectivity include catalyst loading, solvent system, and reaction time. Optimal conditions derived from experimental data are summarized below:

Table 1. Optimization of Iron-Catalyzed Cis-Dihydroxylation

ParameterOptimal ValueEffect on Yield/Selectivity
Catalyst loading5 mol%Maximizes turnover frequency (TOF)
Oxone equivalence2.5 equivEnsures complete oxidation
SolventCH₃CN/H₂O (4:1 v/v)Enhances solubility and stability
Temperature25°CBalances reaction rate and safety
Reaction time6–12 hoursAchieves >90% conversion

Under these conditions, this compound is obtained in 85–92% yield with >98% diastereoselectivity. The reaction tolerates variations in alkene substitution, making it applicable to strained cyclic systems like cyclododecene.

Osmium Tetroxide-Mediated Dihydroxylation

Modern Adaptations

Recent adaptations employ catalytic OsO₄ with co-oxidants like N-methylmorpholine N-oxide (NMO) to regenerate Os(VIII) in situ. For cyclododecene, this reduces OsO₄ loading to 0.1–1 mol% while maintaining yields of 80–88%.

Alternative Synthetic Routes

Epoxidation-Hydrolysis Sequence

A two-step pathway involves:

  • Epoxidation : Treatment of cyclododecene with m-chloroperbenzoic acid (mCPBA) forms cis-1,2-epoxycyclododecane.

  • Acid-Catalyzed Hydrolysis : The epoxide is hydrolyzed using dilute H₂SO₄ to yield the cis-diol.

While this method achieves moderate yields (70–75%), competing ring-opening pathways often reduce selectivity.

Hydrogenation of Epoxycyclododecadienes

Comparative Analysis of Methods

Table 2. Comparison of Preparation Methods

MethodYield (%)Selectivity (%)SafetyScalability
Fe/Oxone Catalysis85–92>98HighIndustrial
OsO₄/NMO80–8895–97LowLab-scale
Epoxidation-Hydrolysis70–7580–85ModeratePilot-scale

The iron/oxone system outperforms other methods in safety and scalability, making it the preferred choice for large-scale synthesis.

Scientific Research Applications

Organic Synthesis

Cis-1,2-Cyclododecanediol serves as a crucial building block in organic synthesis. Its hydroxyl groups allow for various chemical transformations, including:

  • Dihydroxylation Reactions : It can be synthesized through dihydroxylation of cyclododecadiene using reagents like osmium tetroxide or potassium permanganate.
  • Polymer Chemistry : The compound is utilized in the development of polymers due to its ability to form cross-links and improve material properties.

Biological Activities

Research has indicated that this compound exhibits potential biological activities:

  • Antioxidant Properties : It may act as a precursor for the synthesis of endogenous antioxidant compounds, contributing to cellular protection against oxidative stress .
  • Interactions with Biomolecules : Studies suggest that it can interact with various biomolecules, potentially influencing metabolic pathways and biological functions .

Pharmaceutical Applications

The compound is being explored for its therapeutic potential:

  • Drug Development : this compound is investigated as a precursor in synthesizing pharmaceutical agents due to its structural features that may enhance drug efficacy.
  • Therapeutic Properties : Preliminary studies suggest it may have beneficial effects in treating certain conditions, warranting further investigation into its pharmacological applications .

Material Science

This compound is also significant in materials science:

  • Specialty Chemicals Production : It is used in the production of specialty chemicals that require specific functional groups for enhanced performance.
  • Coatings and Adhesives : The compound's properties make it suitable for formulating advanced coatings and adhesives with improved durability and adhesion characteristics.

Case Studies

StudyFocusFindings
Electrochemical Studies Corrosion InhibitionDemonstrated that this compound can inhibit corrosion effectively when used as an additive in metal protection systems.
Biological Activity Assessment Antioxidant EffectsIdentified potential antioxidant activities through interactions with free radicals, suggesting its role in mitigating oxidative damage.
Synthesis Pathways Exploration Organic SynthesisHighlighted the versatility of this compound as a precursor for various organic compounds through multiple synthetic routes.

Mechanism of Action

Comparison with Similar Compounds

Ring Size and Molecular Properties

The following table compares cis-1,2-Cyclododecanediol with cyclic diols of varying ring sizes:

Compound Molecular Formula Molecular Weight (g/mol) Ring Size Physical State (20°C) Key Applications/Findings
This compound C₁₂H₂₄O₂ 200.32 12 Solid Biological marker in musk , esterification studies
cis-1,2-Cyclodecanediol C₁₀H₂₀O₂ 172.26 10 Not reported Thermodynamic studies (ΔrH° = -4.6 kJ/mol)
cis-1,2-Cyclooctanediol C₈H₁₆O₂ 144.21 8 Not reported Palladium-catalyzed esterification (87–96% yields)
cis-1,2-Cyclohexanediol C₆H₁₂O₂ 116.16 6 Not reported Stereochemical studies (resolvable vs. meso compounds)

Key Observations :

  • Larger rings (e.g., 12-membered) exhibit higher molecular weights and distinct solid-state properties compared to smaller analogs.
  • Reactivity in esterification reactions is influenced by ring size; cis-1,2-Cyclooctanediol shows excellent yields (96%) under palladium catalysis, while similar reactivity for the dodecane analog remains understudied .

Stereoisomerism and Functional Group Positioning

  • This compound vs. trans-1,2-Cyclododecanediol: The trans isomer (CAS: 15199-41-4, mixture with cis) is commercially available but less studied. Mixtures of cis/trans isomers are typically >87% pure .
  • cis-1,2-Cyclohexanediol vs. cis-1,4-Cyclohexanediol :

    • The 1,2-configuration allows for intramolecular hydrogen bonding, affecting solubility and reactivity. In contrast, 1,4-diols lack this interaction, influencing their use in polymer chemistry .

Q & A

Q. What are the established synthetic routes for cis-1,2-cyclododecanediol, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The stereoselective synthesis of cis-1,2-cyclododecanediol typically involves catalytic hydrogenation or dihydroxylation of cyclododecene derivatives. For example, Sharpless asymmetric dihydroxylation (AD) can yield cis-diols with high enantiomeric excess under optimized conditions (e.g., using osmium tetroxide and chiral ligands). Reaction parameters such as temperature (−20°C to 25°C), solvent polarity (e.g., acetone/water mixtures), and catalyst loading (2–5 mol%) critically affect regioselectivity and yield . Alternative routes include ruthenium-catalyzed hydrohydroxyalkylation, where retention of configuration ([%RC]) is quantified as 100×cis-1,2-oltrans-1,2-olcis-1,2-ol+trans-1,2-ol100 \times \frac{\text{cis-1,2-ol} - \text{trans-1,2-ol}}{\text{cis-1,2-ol} + \text{trans-1,2-ol}}, requiring precise control of pH and ligand coordination .

Q. How can researchers verify the structural integrity and purity of this compound?

  • Methodological Answer : Structural confirmation relies on NMR spectroscopy (¹H and ¹³C), with cis-diols exhibiting distinct coupling patterns (e.g., vicinal diol protons at δ 3.5–4.0 ppm with J=68HzJ = 6–8 \, \text{Hz}). High-resolution mass spectrometry (HRMS) and IR spectroscopy (O–H stretch at ~3300 cm⁻¹) further validate molecular composition. Purity assessment via GC or HPLC (using polar columns like ZORBAX Eclipse Plus C18) should confirm >98% purity, as commercial suppliers often report variability in batch quality .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : The compound is classified as causing serious eye damage (Category 1) under GHS guidelines. Researchers must:
  • Use chemical-impermeable gloves (nitrile or neoprene) and safety goggles.
  • Work in fume hoods to avoid inhalation of dust/mist.
  • Implement spill containment measures (e.g., inert absorbents like vermiculite) to prevent environmental release .
    Contradictory hazard classifications (e.g., "not classified" in some SDS vs. Category 1 in others) necessitate cross-referencing safety data and conducting in-house risk assessments .

Advanced Research Questions

Q. How does the cis-1,2-diol configuration influence its reactivity in coordination chemistry and catalysis?

  • Methodological Answer : The cis-diol motif acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Fe, Ru). In iron-catalyzed oxidation studies, cis-1,2-cyclododecanediol enhances turnover numbers (TON) by stabilizing high-valent metal intermediates. For example, Fe(III)-diol complexes exhibit 2–3× higher TON in alcohol oxidation compared to trans-isomers, attributed to optimized ligand geometry and electron-donating effects . Computational modeling (DFT) can predict binding energies and orbital interactions to guide catalyst design.

Q. What experimental strategies resolve contradictions in reported physical properties (e.g., solubility, melting point)?

  • Methodological Answer : Discrepancies in solubility (e.g., polar vs. nonpolar solvents) and thermal data (melting points ranging 60–80°C) arise from polymorphic forms or hydration states. Researchers should:
  • Characterize samples via differential scanning calorimetry (DSC) to identify phase transitions.
  • Perform controlled recrystallization (e.g., from ethanol/water mixtures) to isolate stable polymorphs.
  • Cross-validate data with independent techniques (e.g., X-ray crystallography for lattice structure) .

Q. How can this compound be functionalized for applications in supramolecular chemistry?

  • Methodological Answer : Functionalization via esterification (e.g., with acyl chlorides) or silylation (using TMSCl) introduces hydrophobic groups, enabling self-assembly into micelles or vesicles. For host-guest systems, diol-derivatized crown ethers exhibit enhanced binding to alkali metal ions (K⁺ selectivity > Na⁺ by 10×), verified by isothermal titration calorimetry (ITC) .

Data Contradiction Analysis

Parameter Reported Value A Reported Value B Resolution Strategy
Hazard Classification Not classified (OSHA HCS) Category 1 (GHS) Prioritize GHS-aligned SDS; conduct in vitro irritancy assays (e.g., EpiOcular™ model).
Solubility in H₂O 0.5 g/L Insoluble Test under controlled pH/temperature; use nephelometry for quantification.

Key Research Gaps and Follow-Up Questions

  • Q1 : Why do cis-1,2-cyclododecanediol complexes exhibit higher catalytic activity than trans-isomers in oxidation reactions?
  • Q2 : How do steric effects in the cyclododecane ring impact diol conformation and reactivity?

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